

Echinenone: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Echinenone*

Cat. No.: *B051690*

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Introduction

Echinenone is a naturally occurring ketocarotenoid, a class of tetraterpenoid pigments characterized by the presence of a carbonyl group. It is found in a variety of organisms, including cyanobacteria, algae, and some marine invertebrates.[1][2] **Echinenone** is of significant interest to the scientific community due to its role as a precursor to other commercially valuable carotenoids, its provitamin A activity, and its antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to **echinenone**.

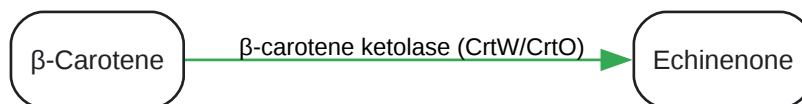
Chemical Structure and Properties

Echinenone, with the IUPAC name β,β -Caroten-4-one, is structurally derived from β -carotene through the oxidation of the C4 position on one of the β -ionone rings to a ketone.[1][2] This structural modification has a significant impact on its chemical and physical properties.

Property	Value	Reference(s)
Chemical Formula	C ₄₀ H ₅₄ O	[1]
Molecular Weight	550.87 g/mol	[1]
Appearance	Orange-red crystals	[2]
Melting Point	178-180 °C	[2]
UV-Vis λ _{max} (in Hexane)	458 nm	[2]
UV-Vis λ _{max} (in Acetone)	461 nm	[2]
UV-Vis λ _{max} (in Methanol)	Not specified	
Mass Spectrometry (LC-ESI-QTOF)	[M+H] ⁺ at m/z 551.4247	[1]
¹ H NMR (in CDCl ₃ , 400 MHz)	δ (ppm): 6.51 and 6.23 (ethylene protons), 3.16 and 1.36 (methylene protons), 2.43 to 1.57 (methyl and cyclohexane protons)	[2]
¹³ C NMR	Data available in PubChem	[1]

Biosynthesis of Echinenone

The primary biosynthetic pathway for **echinenone** involves the enzymatic conversion of β-carotene. This reaction is catalyzed by the enzyme β-carotene ketolase, also known as CrtW or CrtO.[1] This enzyme introduces a keto group at the 4-position of one of the β-rings of the β-carotene molecule.



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Caption: Biosynthesis of **Echinenone** from β-Carotene.

Experimental Protocols

Extraction and Purification of Echinenone from Cyanobacteria

This protocol is a general guideline for the extraction and purification of **echinenone** from cyanobacterial biomass. Optimization may be required depending on the specific strain and culture conditions.

Materials:

- Lyophilized cyanobacterial biomass
- Acetone
- Methanol
- Dichloromethane
- Saturated NaCl solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate
- Rotary evaporator
- Centrifuge

Methodology:

- Extraction:
 - Homogenize the lyophilized cyanobacterial biomass with a mixture of acetone and methanol (7:3, v/v) using a mortar and pestle or a homogenizer.

- Centrifuge the mixture to pellet the cell debris.
- Collect the supernatant and repeat the extraction process on the pellet until the supernatant is colorless.
- Pool all the supernatants.
- Partitioning:
 - Transfer the pooled supernatant to a separatory funnel.
 - Add an equal volume of a saturated NaCl solution and an equal volume of dichloromethane.
 - Shake the funnel gently and allow the layers to separate.
 - Collect the lower, colored dichloromethane layer, which contains the carotenoids.
 - Wash the dichloromethane layer with distilled water to remove any residual methanol and acetone.
- Drying and Concentration:
 - Dry the dichloromethane extract over anhydrous sodium sulfate.
 - Filter the dried extract and concentrate it to a small volume using a rotary evaporator at a temperature not exceeding 40°C.
- Column Chromatography:
 - Prepare a silica gel column packed in hexane.
 - Load the concentrated extract onto the column.
 - Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
 - Collect the orange-colored fractions corresponding to **echinenone**.

- Monitor the separation by thin-layer chromatography (TLC).
- Final Purification and Storage:
 - Pool the **echinenone**-containing fractions and evaporate the solvent under reduced pressure.
 - The purified **echinenone** can be stored under a nitrogen atmosphere at -20°C in the dark.

HPLC Analysis of Echinenone

High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of **echinenone**. A C30 column is often preferred for the separation of carotenoids due to its enhanced shape selectivity for long-chain molecules.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.
- Column: A reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might start with a high percentage of methanol/water and ramp up to a high percentage of MTBE.
- Flow Rate: Typically around 1.0 mL/min.
- Column Temperature: Maintained at a controlled temperature, for instance, 25°C.
- Detection: Monitoring at the wavelength of maximum absorbance for **echinenone**, which is around 458-461 nm.
- Injection Volume: Typically 10-20 µL.

Methodology:

- Sample Preparation: Dissolve the purified **echinenone** or the carotenoid extract in a suitable solvent compatible with the mobile phase (e.g., a mixture of dichloromethane and methanol).

Filter the sample through a 0.22 μm syringe filter before injection.

- Analysis: Inject the sample onto the HPLC system and run the analysis using the defined gradient program.
- Identification and Quantification: Identify the **echinenone** peak based on its retention time and its characteristic UV-Vis spectrum obtained from the PDA detector. For quantification, a calibration curve should be prepared using a certified **echinenone** standard.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds like **echinenone**. The assay measures the ability of the antioxidant to scavenge the stable DPPH free radical.

Materials:

- Purified **echinenone**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- UV-Vis spectrophotometer or microplate reader

Methodology:

- Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.
- Preparation of **Echinenone** Solutions: Prepare a series of dilutions of **echinenone** in the same solvent used for the DPPH solution.
- Assay Procedure:
 - In a test tube or a microplate well, mix a defined volume of the DPPH solution with a defined volume of the **echinenone** solution.

- Prepare a control sample containing the DPPH solution and the solvent without **echinenone**.
- Prepare a blank sample containing the **echinenone** solution and the solvent without the DPPH solution to correct for any absorbance of the sample itself.
- Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
- Calculation: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

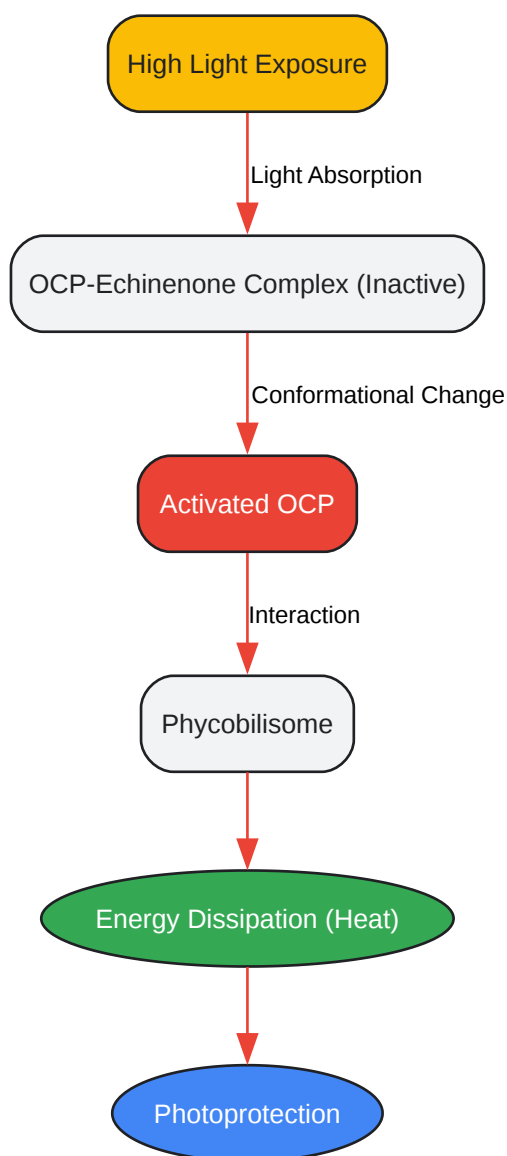
Where:

- A_{control} is the absorbance of the control sample.
- A_{sample} is the absorbance of the sample with **echinenone**.

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging activity against the concentration of **echinenone**.

Biological Role and Signaling

Echinenone plays a significant role in the photoprotective mechanisms of cyanobacteria. It is a key chromophore in the Orange Carotenoid Protein (OCP), a photoactive protein that is crucial for non-photochemical quenching (NPQ). Upon exposure to high light, the OCP undergoes a conformational change, which is triggered by the absorption of light by the bound **echinenone**. This activated form of OCP then interacts with the phycobilisome, the primary light-harvesting antenna in cyanobacteria, leading to the dissipation of excess light energy as heat and protecting the photosynthetic apparatus from photodamage.



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Caption: Role of **Echinonone** in OCP-mediated Photoprotection.

Conclusion

Echinonone is a fascinating carotenoid with important biological functions and potential applications. This technical guide has provided a detailed overview of its chemical structure, properties, biosynthesis, and methods for its study. The provided experimental protocols offer a starting point for researchers interested in isolating, identifying, and characterizing this compound. Further research into the biological activities and potential therapeutic applications of **echinonone** is warranted.

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